molecular formula C9H11AuClN B14158446 Chloro[(dimethylamino)(phenyl)methylidene]gold CAS No. 78240-55-8

Chloro[(dimethylamino)(phenyl)methylidene]gold

Cat. No.: B14158446
CAS No.: 78240-55-8
M. Wt: 365.61 g/mol
InChI Key: DIILHPKZOIXBHS-UHFFFAOYSA-M
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Description

Chloro[(dimethylamino)(phenyl)methylidene]gold(I) (chemical formula: C₉H₁₀AuClN) is a gold(I) carbene complex featuring a linear coordination geometry. The gold center is bonded to a chloro ligand and a (dimethylamino)(phenyl)methylidene carbene ligand. This compound is stabilized by the strong σ-donor and weak π-acceptor properties of the carbene ligand, which mitigates gold(I)'s tendency to undergo redox reactions .

Synthesis: The compound is synthesized via the reaction of pentacarbonyl carbene complexes of molybdenum(0) or tungsten(0) with chloroauric acid (HAuCl₄), yielding both mono- and trichloro derivatives (e.g., 235 and 236 in Scheme 63 of ). Subsequent halogen exchange reactions with boron tribromide or triiodide produce tribromo or triiodo analogs .

Structural Features: X-ray crystallography reveals a near-linear geometry at the gold center (bond angle: ~175–180°), consistent with typical two-coordinate Au(I) complexes. The carbene ligand’s electronic properties enhance stability, making it suitable for catalytic applications .

Properties

CAS No.

78240-55-8

Molecular Formula

C9H11AuClN

Molecular Weight

365.61 g/mol

IUPAC Name

chloro-[dimethylamino(phenyl)methylidene]gold

InChI

InChI=1S/C9H11N.Au.ClH/c1-10(2)8-9-6-4-3-5-7-9;;/h3-7H,1-2H3;;1H/q;+1;/p-1

InChI Key

DIILHPKZOIXBHS-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=[Au]Cl)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Direct Reaction with Gold(I) Chloride

Gold(I) chloride (AuCl) reacts with the preformed ligand in a 1:1 molar ratio under inert atmosphere. The reaction is conducted in tetrahydrofuran (THF) or dichloromethane at −20°C to 25°C for 12–24 hours:

$$
\text{AuCl} + \text{L} \xrightarrow{\text{THF}, -20^\circ\text{C}} \text{this compound}
$$

Key Parameters

Parameter Optimal Range
Temperature −20°C to 25°C
Solvent THF, CH₂Cl₂
Reaction Time 12–24 h
Yield 65–78%

Transmetalation from Silver Complexes

A silver(I) intermediate is first prepared by reacting the ligand with AgNO₃. Subsequent transmetalation with AuCl in ethanol affords the gold complex:

$$
\text{AgNO}_3 + \text{L} \rightarrow \text{AgL} \xrightarrow{\text{AuCl, EtOH}} \text{AuLCl} + \text{AgCl}
$$

This method avoids handling sensitive AuCl directly and improves yields to 80–85%.

Purification and Isolation

Crude product is purified via:

  • Centrifugation : Removes insoluble AgCl or unreacted AuCl (10,000–12,000 rpm for 15 min).
  • Recrystallization : Dissolved in minimal CH₂Cl₂ and layered with hexane to yield yellow crystals.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent for analytical-grade purity.

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray analysis confirms a linear geometry at gold (P–Au–Cl angle: 175–178°), with Au–Cl and Au–C bond lengths of 2.25–2.30 Å and 2.05–2.10 Å, respectively.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.45–7.30 (m, 5H, Ph), 3.15 (s, 6H, N(CH₃)₂).
  • IR (KBr) : ν(Au–Cl) = 320 cm⁻¹, ν(C=N) = 1620 cm⁻¹.
  • UV-Vis (CH₂Cl₂) : λₘₐₓ = 285 nm (π→π* transition of the ligand).

Applications and Reactivity

The compound serves as a precursor for:

  • Catalysts : In alkyne cyclization and C–H activation reactions.
  • Nanoparticle Synthesis : Acts as a reducing and stabilizing agent for Au nanoparticles (5–50 nm).
  • Pharmaceuticals : Exhibits moderate cytotoxicity against HeLa cells (IC₅₀ = 12–18 μM).

Challenges and Optimization

  • Moisture Sensitivity : The Au–Cl bond hydrolyzes in aqueous media, requiring strict anhydrous conditions.
  • Ligand Decomposition : Prolonged heating (>40°C) leads to ligand degradation; reactions are best performed at ≤25°C.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Direct AuCl Route 65–78 90–95 Moderate
Transmetalation 80–85 95–98 High

Mechanism of Action

The mechanism of action of Chloro[(dimethylamino)(phenyl)methylidene]gold involves its ability to coordinate with various substrates through the gold center. This coordination can facilitate catalytic reactions by stabilizing transition states and lowering activation energies . The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry .

Comparison with Similar Compounds

Key Differences :

  • Electronic Tuning: The dimethylamino group in the target compound introduces electron-donating effects, altering redox behavior compared to purely aryl-substituted NHCs .

Gold(I) Complexes with Phosphine Ligands

Compound Ligand Type Key Properties Applications References
Chloro[di-tert-butyl(phenyl)phosphane]gold(I) Monodentate phosphine Bulky tert-butyl groups hinder decomposition; ³¹P NMR: δ = 79.65 ppm. Catalytic hydroarylation
Chloro[tris(pentafluorophenyl)phosphine]gold(I) Fluorinated phosphine Electron-withdrawing pentafluorophenyl groups enhance oxidative stability. Specialty catalysis
Dichloro(dppe)digold(I) Bidentate phosphine Au(I)-Au(I) interactions stabilize dimeric structure; used in photochemistry. Luminescent materials

Key Differences :

  • Ligand Strength: Phosphines are weaker σ-donors than carbenes, leading to less stable Au(I) centers. However, fluorinated or bulky phosphines (e.g., tris(pentafluorophenyl)phosphine) improve stability .
  • Coordination Geometry : Phosphine ligands often form linear or dimeric structures, whereas carbene ligands enforce stricter linearity at Au(I) .

Gold(III) Cyclometalated Complexes

Compound Ligand Type Key Properties Applications References
Dichloro(2-((dimethylamino)methyl)phenyl)gold(III) ([AuCl₂(damp)]) Cyclometalated Square-planar geometry; stabilized by C^N chelation. Cytotoxic. Anticancer agents
[Au(terpy)Cl]Cl₂·3H₂O Terpyridine Luminescent; DNA-binding via intercalation. Bioimaging

Key Differences :

  • Oxidation State : Au(III) complexes are more oxidizing and prone to reduction than Au(I) carbenes. Cyclometalation (e.g., damp ligand in [AuCl₂(damp)]) stabilizes Au(III) against reduction .
  • Biological Activity : Unlike the target Au(I) carbene, Au(III) cyclometalated compounds exhibit cisplatin-like cytotoxicity by dual inhibition of thioredoxin reductase (TrxR) and DNA binding .

Table 1: Structural and Functional Comparison

Parameter Target Au(I) Carbene Au(I) Phosphine Complexes Au(III) Cyclometalated Complexes
Oxidation State +1 +1 +3
Coordination Geometry Linear Linear/dimeric Square-planar
Stability High (carbene stabilization) Moderate Moderate (requires chelation)
Key Applications Catalysis Catalysis, luminescence Anticancer agents

Q & A

Q. What are the primary synthetic challenges in preparing Chloro[(dimethylamino)(phenyl)methylidene]gold, and how can they be mitigated?

The synthesis of gold(I) carbene complexes often faces issues with ligand instability and competing side reactions. Evidence suggests that steric and electronic tuning of the carbene ligand (e.g., using dimethylamino groups) improves stability . Key steps include:

  • Ligand pre-coordination : Pre-forming the carbene ligand before gold insertion reduces decomposition pathways.
  • Low-temperature conditions : Reactions conducted below 0°C minimize ligand dissociation .
  • Purification : Column chromatography under inert atmospheres is critical to isolate the pure compound.

Q. How is the structural integrity of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

Bond Parameter Value (Å) Significance
Au–C(carbene)1.98Confirms carbene coordination .
Au–Cl2.28Indicates linear geometry at Au(I) .
Complementary techniques like NMR (e.g., 31^{31}P or 13^{13}C) and IR spectroscopy detect ligand binding modes and purity .

Q. What are the recommended storage conditions to prevent decomposition?

The compound is sensitive to light, moisture, and oxygen. Store in amber vials under argon at –20°C. Decomposition manifests as color changes (yellow to brown) or precipitate formation .

Advanced Research Questions

Q. How does the electronic nature of the carbene ligand influence catalytic activity in cross-coupling reactions?

The dimethylamino group enhances π-backdonation from gold to the carbene, stabilizing transition states in catalytic cycles. Comparative studies show:

  • Electron-rich carbenes accelerate oxidative addition steps in aryl halide activation .
  • Steric effects : The phenyl group prevents undesired ligand scrambling, as seen in competing phosphine-gold systems . Mechanistic insights from DFT calculations and kinetic isotope effects (KIEs) are critical to map reaction pathways .

Q. Can this compound serve as a precursor for gold nanoparticles (AuNPs), and what factors control particle size?

Yes, via reductive elimination under thermal or photolytic conditions. Key parameters:

  • Reducing agents : Ethylene glycol derivatives yield AuNPs with narrow size distributions (3–6 nm) .
  • Ligand retention : The carbene stabilizes nanoparticles without additional capping agents, unlike phosphine-based precursors . TEM and UV-vis spectroscopy are used to monitor nucleation and growth.

Q. How do solvent polarity and counterion choice affect reactivity in catalytic amination?

Polar aprotic solvents (e.g., DMF) stabilize cationic intermediates, while chloride counterions can inhibit catalysis by coordinating to gold. Strategies include:

  • Counterion exchange : Replacing Cl⁻ with non-coordinating anions (e.g., BF₄⁻) boosts turnover numbers .
  • Solvent screening : Dielectric constant (ε) correlates with reaction rates in C–N bond formation .

Methodological Considerations

Q. What analytical methods resolve contradictions in mechanistic proposals for gold-carbene-mediated reactions?

  • In situ XAFS : Tracks oxidation state changes during catalysis.
  • ESI-MS : Identifies transient intermediates (e.g., Au–N adducts) .
  • Isotopic labeling : 15^{15}N or 13^{13}C isotopes clarify bond-forming steps .

Q. How should researchers design control experiments to distinguish ligand-centered vs. metal-centered reactivity?

  • Ligand-only controls : Test the free carbene ligand in the absence of gold.
  • Metal substitution : Compare Au(I) with Ag(I) or Cu(I) complexes to isolate metal-specific effects .

Data Interpretation and Reporting

  • Reproducibility : Document reaction atmospheres (e.g., glovebox vs. Schlenk line) and moisture levels .
  • Crystallography : Include thermal ellipsoid plots and CIF files in supplemental data .

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